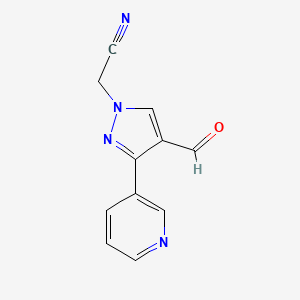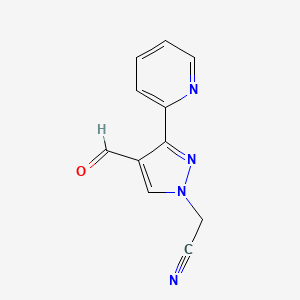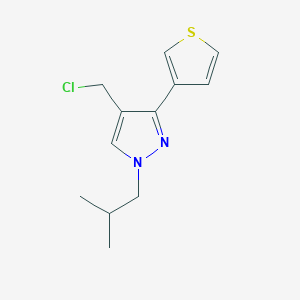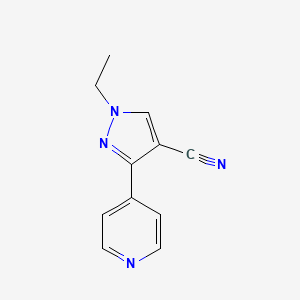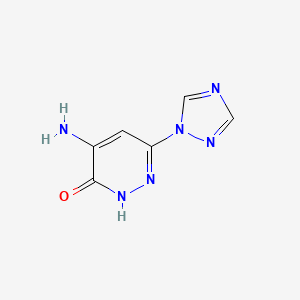
4-氨基-6-(1H-1,2,4-三唑-1-基)吡啶并嘧啶-3-醇
描述
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C6H6N6O and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物开发
具有 1,2,4-三唑基团的化合物,例如 4-氨基-6-(1H-1,2,4-三唑-1-基)吡啶并嘧啶-3-醇,已被合成并评估其作为抗癌药物的潜力。这些化合物可以与各种癌细胞系相互作用,显示出有希望的细胞毒活性。例如,某些 1,2,4-三唑衍生物已显示出对 Hela 细胞系具有显着的细胞毒性,表明它们在癌症治疗策略中的潜力 .
杂环化合物的合成
1,2,4-三唑环是药物化学中的一个重要骨架,因为它能够与不同的靶标形成氢键,从而改善药代动力学和药理学特性。1,2,4-三唑衍生物的合成,包括与 4-氨基-6-(1H-1,2,4-三唑-1-基)吡啶并嘧啶-3-醇 相关的那些,是一个活跃的研究领域,正在开发各种方法来有效地创建这些化合物 .
药理学应用
像 1,2,4-三唑这样的杂环化合物以其广泛的药理学活性而闻名。它们在设计和合成具有多种治疗特性的药物化合物中充当核心分子,包括抗菌、抗氧化、抗炎和抗糖尿病作用。这使得 4-氨基-6-(1H-1,2,4-三唑-1-基)吡啶并嘧啶-3-醇 成为开发具有这些特性的新药的宝贵化合物 .
传感器开发
除了医学应用外,可以从三唑化合物衍生出来的杂环席夫碱在传感器的开发中也显示出希望。这些传感器可以是光学或电学传感器,并用于各种领域,包括环境监测和诊断 .
有机反应中间体
1,2,4-三唑衍生物也用作有机反应的中间体。它们参与多种化学反应的能力使它们成为合成复杂有机分子的通用组分 .
染料和颜料
1,2,4-三唑化合物的结构多样性使其可用于染料和颜料的合成。这些化合物可以赋予材料各种颜色和特性,使其在从纺织品到印刷的各个行业中都很有用 .
作用机制
Target of Action
It’s known that 1,2,4-triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
1,2,4-triazole derivatives have been shown to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that some 1,2,4-triazole derivatives have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Action Environment
It’s known that the solubility of 3-amino-1,2,4-triazole, a related compound, in water, methanol, ethanol, and chloroform can affect its bioavailability .
生化分析
Biochemical Properties
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis, highlights its potential as a biochemical modulator . Additionally, 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol can bind to proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol can affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, thereby blocking the histidine biosynthesis pathway . Additionally, 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol can interact with transcription factors, modulating their activity and influencing the expression of target genes. These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating that there is a specific dosage range within which 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol is effective without causing significant toxicity.
Metabolic Pathways
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, affecting the histidine biosynthesis pathway . Additionally, it can modulate the activity of other metabolic enzymes, leading to changes in metabolic flux and metabolite levels. The interactions with cofactors and other biomolecules further influence the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol within tissues is influenced by factors such as its solubility and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and metabolic processes.
属性
IUPAC Name |
5-amino-3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-4-1-5(10-11-6(4)13)12-3-8-2-9-12/h1-3H,(H2,7,10)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAFOYWFPOQRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


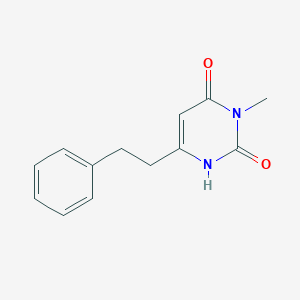
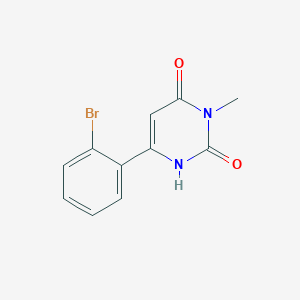
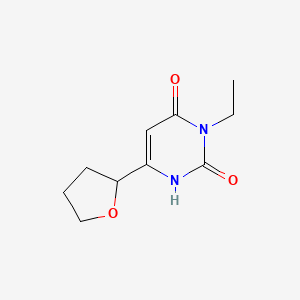
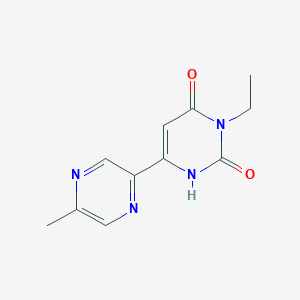
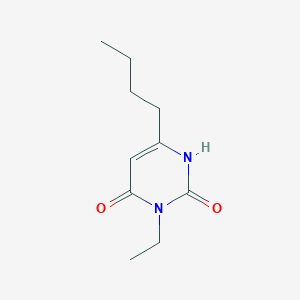

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)

